Benzyl methyl(piperidin-3-yl)carbamate hydrochloride

Description

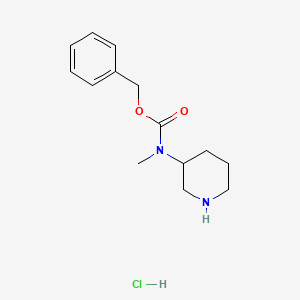

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride is a carbamate derivative featuring a benzyl ester linked to a methyl-substituted piperidine ring. The compound’s structure comprises a carbamate group (-OCONH-) where the nitrogen is bonded to a methyl group and a piperidin-3-yl moiety, with a hydrochloride salt enhancing solubility.

Key structural attributes include:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, common in CNS-targeting drugs.

- Methyl substituent: Introduces steric and electronic effects, altering reactivity and binding interactions.

Properties

CAS No. |

1245808-05-2 |

|---|---|

Molecular Formula |

C14H21ClN2O2 |

Molecular Weight |

284.78 g/mol |

IUPAC Name |

benzyl N-methyl-N-piperidin-3-ylcarbamate;hydrochloride |

InChI |

InChI=1S/C14H20N2O2.ClH/c1-16(13-8-5-9-15-10-13)14(17)18-11-12-6-3-2-4-7-12;/h2-4,6-7,13,15H,5,8-11H2,1H3;1H |

InChI Key |

ATZAHXUWPUVISQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCNC1)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl methyl(piperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with methyl piperidine-3-carboxylate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride has various applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl methyl(piperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can have various physiological effects .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Key Analogs

Key Observations:

Substituent Position and Type: The 6-methylpiperidin-3-yl analog (C₁₄H₂₁ClN₂O₂) shares the same molecular formula as the target compound but places the methyl group on the piperidine’s 6-position rather than the carbamate’s nitrogen. This positional isomerism may influence steric hindrance and receptor interactions.

Functional Group Modifications :

- 4-Oxo derivatives (e.g., Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride ) incorporate a ketone, increasing polarity and hydrogen-bonding capacity. Such modifications are critical in prodrug design or metabolic stability.

- Azetidine-based analogs replace the six-membered piperidine with a four-membered azetidine ring, significantly altering ring strain and conformational flexibility.

The 3-keto derivative has a lower molecular weight (239.74) due to the absence of a carbamate group, favoring increased volatility.

Biological Activity

Benzyl methyl(piperidin-3-yl)carbamate hydrochloride, also known as Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride, has garnered significant attention in the field of medicinal chemistry due to its notable biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Profile

- Chemical Formula : C14H20ClN2O2

- Molecular Weight : 280.78 g/mol

- Structure : The compound features a benzyl group attached to the nitrogen of a 3-methylpiperidine ring, along with a carbamate moiety.

This compound primarily functions as an enzyme inhibitor , particularly targeting polymerases involved in DNA replication. Its mechanism involves binding to specific sites on these enzymes, disrupting their function, and consequently inhibiting DNA synthesis. This property positions the compound as a candidate for further research in antiviral and anticancer therapies.

Biological Activity

The compound exhibits significant biological activity characterized by:

- Enzyme Inhibition : It inhibits specific enzymes critical for DNA replication, making it a potential therapeutic agent in oncology and virology.

- Antitumor Activity : Preliminary studies indicate its effectiveness in inhibiting tumor growth in breast cancer models.

- Inhibition of Viral Replication : The compound has shown promise in preliminary studies as an inhibitor of viral polymerases, suggesting utility in developing antiviral therapies.

Data Table: Comparison with Similar Compounds

| Compound | Biological Activity |

|---|---|

| Benzyl (3-methylpiperidin-3-yl)carbamate hydrochloride | Significant enzyme inhibition |

| Benzyl (3-ethylpiperidin-3-yl)carbamate hydrochloride | Moderate enzyme inhibition |

| Benzyl (3-propylpiperidin-3-yl)carbamate hydrochloride | Low cytotoxicity |

| Benzyl (3-isopropylpiperidin-3-yl)carbamate hydrochloride | No significant activity observed |

The presence of the methyl group on the piperidine ring enhances the specificity and potency of this compound compared to its analogs.

Antitumor Activity in Breast Cancer Models

A study demonstrated that this compound effectively inhibited cell proliferation in breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, highlighting its potential as an anticancer agent.

Inhibition of Viral Replication

In vitro studies have shown that this compound can inhibit the replication of certain viruses by targeting viral polymerases. Further research is necessary to elucidate the specific viral targets and mechanisms involved.

Q & A

Q. What mechanistic insights can be gained from molecular dynamics simulations of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.